molecular formula C22H31N3O4 B2758898 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897734-75-7

4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

カタログ番号: B2758898
CAS番号: 897734-75-7
分子量: 401.507
InChIキー: JTAUAUDDGXVNJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1.1. Overview of 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
This compound belongs to the pyridin-2(1H)-one class, characterized by a six-membered aromatic ring with a ketone group at position 2. Key structural features include:

  • 2-Methoxyethyl substituent: Increases hydrophilicity and may influence pharmacokinetics.
  • 3-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl) group: Combines a methoxy-substituted aryl group with a 4-methylpiperazine moiety, likely impacting receptor binding and metabolic stability.
  • 6-Methyl group: Contributes to lipophilicity and steric effects.

特性

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-16-15-19(26)20(22(27)25(16)13-14-28-3)21(24-11-9-23(2)10-12-24)17-5-7-18(29-4)8-6-17/h5-8,15,21,26H,9-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAUAUDDGXVNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Structural Features

The compound features a pyridine ring substituted with hydroxy, methoxy, and piperazine moieties, contributing to its biological activity. The presence of multiple functional groups enhances its potential for diverse interactions within biological systems.

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may influence mood regulation .

Anticancer Potential
Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. Preliminary investigations into this compound's cytotoxic effects on various cancer cell lines are underway, demonstrating promise as a potential anticancer agent .

Drug Development

Lead Compound for Synthesis
This compound serves as a lead structure for the development of new pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as anxiety and depression .

Biochemical Research

Enzyme Inhibition Studies
The unique structure allows for the investigation of enzyme inhibition mechanisms, particularly in metabolic pathways involving cytochrome P450 enzymes. Such studies can provide insights into drug metabolism and interactions .

Material Science

Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties for use in drug delivery systems. The incorporation of this molecule into polymer matrices could improve the stability and release profiles of therapeutic agents .

Case Study 1: Antidepressant Activity Assessment

A recent study evaluated the antidepressant-like effects of related pyridine derivatives in animal models. The results indicated significant reductions in depressive behaviors, suggesting that the target compound may exhibit similar pharmacological effects due to its structural similarities.

Study AspectDetails
ModelRodent model
Dosage10 mg/kg
OutcomeSignificant reduction in immobility time

Case Study 2: Cytotoxicity Evaluation

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed a dose-dependent decrease in cell viability, indicating potential anticancer properties.

Cell LineIC50 (µM)
HeLa15
MCF-720

化学反応の分析

Pyridinone Core Reactions

The pyridinone ring is a key site for electrophilic substitution due to its electron-rich aromatic system.

  • Oxidation : The 4-hydroxy group can oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), forming a quinone-like structure.

  • Tautomerism : The 2H-pyridinone exists in equilibrium with its enol tautomer, influencing reactivity in hydrogen-bonding environments.

Example Reaction :

4-Hydroxy-pyridinoneCrO3/H2SO44-Oxo-pyridinone[1]\text{4-Hydroxy-pyridinone} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{4-Oxo-pyridinone} \quad[1]

Piperazine Ring Modifications

The 4-methylpiperazine moiety enables nitrogen-centered reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. For example:

    Piperazine+R-XN-Alkylated Piperazine[7][8]\text{Piperazine} + \text{R-X} \rightarrow \text{N-Alkylated Piperazine} \quad[7][8]
  • Protonation : The tertiary amine nitrogen protonates in acidic media, enhancing solubility or enabling salt formation .

Conditions :

  • Alkylation: Cs₂CO₃/DMF, 110°C, 18 h .

  • Acylation: Ac₂O, 100°C, 2 h .

Hydroxy and Methoxy Group Reactions

  • Esterification : The 4-hydroxy group reacts with acetic anhydride to form an acetate ester.

  • Demethylation : Methoxy groups undergo cleavage with BBr₃ or HI, yielding phenolic derivatives .

Example :

-OCH3BBr3-OH[5]\text{-OCH}_3 \xrightarrow{\text{BBr}_3} \text{-OH} \quad[5]

Cross-Coupling Reactions

The aromatic methoxyphenyl group may participate in Suzuki-Miyaura couplings if halogenated. For example, bromination at the para position could enable coupling with boronic acids .

Typical Conditions :

  • Pd(dppf)Cl₂ catalyst, KOAc, dioxane/H₂O, 107°C, 18 h .

Degradation and Stability

  • Hydrolysis : The methoxyethyl side chain may hydrolyze under acidic/basic conditions, releasing ethylene glycol and forming a carboxylic acid.

  • Photodegradation : The conjugated pyridinone system is prone to UV-induced degradation, necessitating light-protected storage.

Mechanistic Insights

  • Piperazine Reactivity : The 4-methylpiperazine’s tertiary amines facilitate nucleophilic attacks, with steric hindrance from the methyl group directing regioselectivity .

  • Pyridinone Tautomerism : The enol-keto equilibrium impacts solubility and hydrogen-bonding interactions in biological systems.

類似化合物との比較

Structural Analogues

Pyridin-2(1H)-one Derivatives

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): Structural Differences: Bromophenyl and cyano groups at positions 4 and 3. Activity: Exhibits 79.05% antioxidant activity (vs. 82.71% for ascorbic acid), attributed to electron-withdrawing bromine enhancing radical scavenging. The target compound’s methoxyphenyl group may reduce antioxidant efficacy compared to brominated analogs .

Pyridazin-3(2H)-one Derivatives

  • 2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (): Structural Differences: Pyrrolopyridine-dione core vs. pyridinone; phenylmethyl-piperazine substituent. The target compound’s pyridinone core may offer better bioavailability .

2.1.3. Pyrido[1,2-a]pyrimidin-4-one Derivatives ():

  • Example: 2-(3-Methoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Differences: Fused pyrimidine ring system vs. monocyclic pyridinone.
  • Implications : The fused ring system may enhance binding to kinase targets but reduce synthetic accessibility compared to the target compound’s simpler scaffold .

Key Findings :

  • Antioxidant Activity: Bromine or cyano groups enhance radical scavenging, whereas methoxy groups (as in the target compound) are less effective .
  • Anti-inflammatory Potential: Pyridazinone derivatives with simple aryl groups show promise, suggesting the target compound’s 4-methoxyphenyl group could be explored for similar activity .
  • Piperazine Substitutions : 4-Methylpiperazine (common in the target compound and analogs) is linked to improved blood-brain barrier penetration and kinase binding .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The target compound’s 2-methoxyethyl group likely reduces logP compared to brominated or cyano-substituted analogs, improving aqueous solubility .
  • Metabolic Stability : Piperazine moieties are prone to N-demethylation, but the 4-methyl group in the target compound may slow this process compared to unsubstituted piperazines .
  • Synthetic Complexity: The pyridinone core (target compound) is synthetically more accessible than fused heterocycles (e.g., pyridopyrimidinones), facilitating scale-up .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Step 1: Evaluate substituent effects on reaction stability. For example, methoxy groups in the 4-methoxyphenyl moiety may influence hydrolysis kinetics. Adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to stabilize intermediates during synthesis .
  • Step 2: Monitor purity using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) to resolve impurities, as described in pharmacopeial methods .
  • Step 3: Optimize reaction conditions (temperature, solvent polarity) based on thermal stability studies of analogous pyrrolo-pyridinone derivatives .
Parameter Optimization Strategy Reference
Hydrolysis StabilityUse steric hindrance (e.g., bulkier alkyl groups)
Purity AnalysisEmploy gradient-elution HPLC with UV detection

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures. Implement restraints for flexible moieties (e.g., methoxyethyl chain) to reduce model bias .
  • NMR Spectroscopy: Assign peaks via 2D experiments (COSY, HSQC) with a focus on resolving overlapping signals from the piperazinyl and pyridinone protons. Deuterated DMSO is ideal for observing exchangeable hydroxyl protons .
  • Mass Spectrometry: Employ high-resolution ESI-MS to confirm molecular weight, particularly for verifying methylpiperazine adducts .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electronic transitions and bond dissociation energies. Basis sets like 6-311+G(d,p) are recommended for accurate thermochemical predictions .
  • Reactivity Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic sites, particularly at the hydroxyl and methoxy groups, which may influence antioxidant or metabolic properties .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Step 1: Validate assays using orthogonal methods. For example, if antimicrobial activity conflicts, compare broth microdilution (MIC) vs. time-kill kinetics .
  • Step 2: Synthesize structural analogs (e.g., replacing 4-methylpiperazine with 4-phenylpiperazine) to isolate contributions of specific moieties to activity .
  • Step 3: Perform dose-response studies under standardized conditions (pH, temperature) to control for environmental variability .

Q. How to design experiments assessing environmental fate and ecotoxicological impact?

Methodological Answer:

  • Experimental Design: Follow Project INCHEMBIOL’s framework:
  • Phase 1: Measure logP and soil sorption coefficients (Kd) to predict environmental distribution .
  • Phase 2: Use Daphnia magna or Danio rerio models for acute toxicity screening (OECD guidelines) .
    • Analytical Methods: Employ LC-MS/MS with MRM to detect degradation products in water and soil matrices .

Q. What strategies characterize metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Models: Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. Monitor demethylation of methoxy groups and hydroxylation of the pyridinone ring .
  • Degradation Pathways:
  • Acidic Conditions: Simulate gastric fluid (pH 1.2) to study hydrolysis of the methoxyethyl chain .

  • Photolysis: Exclude to UV-Vis light (λ = 254–365 nm) and analyze products via HRMS and NMR .

    Metabolic Pathway Key Enzymes/Reagents Analytical Tool
    Oxidative DemethylationCYP3A4, CYP2D6LC-QTOF-MS
    HydrolysisEsterasesHILIC Chromatography

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。